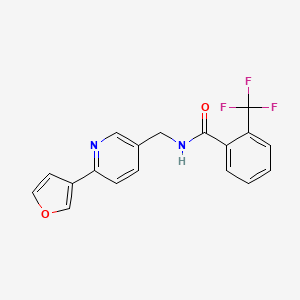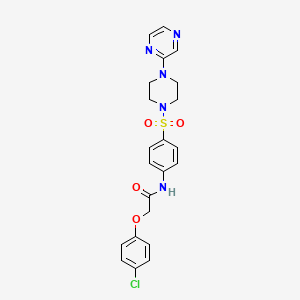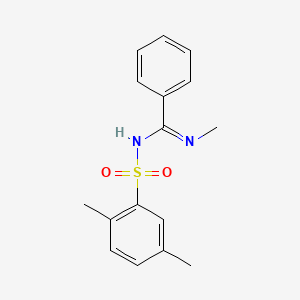![molecular formula C19H18Cl2F3N5O2 B2874452 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide CAS No. 338979-05-8](/img/structure/B2874452.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), which is used in the production of several crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives involve the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Metabolism and Pharmacokinetics
- Studies on compounds with similar structures have shown extensive metabolism in humans, with excretion via both urine and feces. These studies help understand how such compounds are absorbed, metabolized, and eliminated from the body, which is crucial for developing safe and effective medications. For instance, the metabolism and disposition of BMS-690514, an inhibitor targeting certain growth factor receptors, demonstrated comprehensive metabolic pathways involving multiple oxidation reactions and direct glucuronidation, highlighting the body's ability to process complex molecules (L. Christopher et al., 2010).
Receptor Binding Studies
- Research into similar compounds has explored their binding to specific receptors in the brain, which could inform the development of new treatments for neurological and psychiatric conditions. For example, the study of 5-HT1A receptor occupancy by novel antagonists sheds light on how these receptors, implicated in anxiety and depression, can be targeted by new drugs (E. Rabiner et al., 2002).
Toxicity and Safety Studies
- The safety profile of compounds structurally related to the one has been assessed through studies on their potential toxic effects. For example, the case of 5-amino-2-(trifluoromethyl)pyridine poisoning highlighted the importance of understanding the toxicological risks associated with chemical exposure, demonstrating the compound's capability to cause methemoglobinemia and toxic encephalopathy upon inhalation (Y. Tao et al., 2022).
Imaging and Diagnostic Applications
- Compounds with analogous structures have been utilized in imaging studies to visualize receptors in the human brain, aiding in the diagnosis and research of psychiatric and neurodegenerative diseases. For instance, the use of radioligands in positron emission tomography (PET) allows for the non-invasive exploration of receptor distribution, which is essential for understanding disease mechanisms and evaluating therapeutic interventions (V. Pike et al., 1996).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridine derivatives are known for their unique physicochemical properties due to the fluorine atom and the characteristics of the pyridine moiety These properties can influence the interaction of the compound with its targets, leading to various biological activities
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have diverse applications in the agrochemical and pharmaceutical industries, suggesting they may affect a variety of biochemical pathways
Pharmacokinetics
The compound’s physicochemical properties, such as its predicted boiling point and density , could influence its pharmacokinetic profile
Result of Action
As a derivative of trifluoromethylpyridine, it’s known to have potential applications in the agrochemical and pharmaceutical industries . The specific effects at the molecular and cellular level would depend on the compound’s targets and mode of action, which require further investigation.
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with bacterial Sfp-PPTase, a type of phosphopantetheinyl transferase . These enzymes are involved in a post-translational modification essential to bacterial cell viability and virulence . The nature of these interactions involves the inhibition of the enzyme, leading to a decrease in bacterial growth .
Cellular Effects
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide affects various types of bacterial cells by inhibiting the function of Sfp-PPTase . This impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in bacterial growth .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to Sfp-PPTase and inhibiting its function . This leads to changes in gene expression and a decrease in the production of secondary metabolites .
Temporal Effects in Laboratory Settings
Over time, the compound has been observed to maintain its inhibitory effects on Sfp-PPTase . This suggests that the compound is stable and does not degrade significantly in laboratory settings .
Metabolic Pathways
The compound is involved in the metabolic pathway of phosphopantetheinyl transferase . It interacts with the enzyme Sfp-PPTase, leading to a decrease in the production of secondary metabolites .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N5O2/c20-15-3-1-13(2-4-15)11-31-27-12-26-18(30)29-7-5-28(6-8-29)17-16(21)9-14(10-25-17)19(22,23)24/h1-4,9-10,12H,5-8,11H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVFBJHHVGTGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NOCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B2874369.png)

![2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline](/img/structure/B2874375.png)
![(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride](/img/structure/B2874380.png)
![4-Cyclopropyl-5-fluoro-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2874382.png)
![1-(3-bromophenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2874384.png)



![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride](/img/structure/B2874388.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2874389.png)
![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2874390.png)
![2-[[1-(Difluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2874391.png)

